Cas no 1511129-36-4 ({5-bromofuro2,3-bpyridin-2-yl}methanamine)

{5-Bromofuro[2,3-b]pyridin-2-yl}methanamine is a brominated heterocyclic compound featuring a fused furan-pyridine core with an aminomethyl functional group. This structure offers versatility as a building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of bioactive molecules. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further derivatization. The aminomethyl group provides a handle for amidation or reductive amination, facilitating scaffold diversification. Its rigid fused-ring system may contribute to improved binding affinity in target interactions. The compound's balanced lipophilicity and moderate polarity make it suitable for drug discovery applications, particularly in kinase inhibitor development or CNS-targeted therapeutics.
{5-bromofuro2,3-bpyridin-2-yl}methanamine structure
1511129-36-4 structure
Product Name:{5-bromofuro2,3-bpyridin-2-yl}methanamine
CAS No:1511129-36-4
MF:C8H7BrN2O
MW:227.057980775833
MDL:MFCD33549425
CID:5654546
PubChem ID:82618300
Update Time:2025-06-15

{5-bromofuro2,3-bpyridin-2-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {5-bromofuro[2,3-b]pyridin-2-yl}methanamine
    • 1511129-36-4
    • EN300-27735088
    • {5-bromofuro2,3-bpyridin-2-yl}methanamine
    • MDL: MFCD33549425
    • Inchi: 1S/C8H7BrN2O/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,3,10H2
    • InChI Key: OSYCBLQVXBLELG-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=C1)C=C(CN)O2

Computed Properties

  • Exact Mass: 225.97418g/mol
  • Monoisotopic Mass: 225.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52Ų

{5-bromofuro2,3-bpyridin-2-yl}methanamine Pricemore >>

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Additional information on {5-bromofuro2,3-bpyridin-2-yl}methanamine

Recent Advances in the Study of 1511129-36-4 and {5-bromofuro[2,3-b]pyridin-2-yl}methanamine in Chemical Biology and Pharmaceutical Research

The chemical compound 1511129-36-4 and its derivative, {5-bromofuro[2,3-b]pyridin-2-yl}methanamine, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are part of a growing interest in heterocyclic frameworks, particularly those containing fused furan and pyridine rings, due to their potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the synthetic versatility of 1511129-36-4, which serves as a key intermediate in the preparation of various biologically active molecules. The compound's unique structural features, including the bromo-substituted furopyridine core, make it an attractive scaffold for medicinal chemistry. Researchers have successfully utilized 1511129-36-4 to synthesize {5-bromofuro[2,3-b]pyridin-2-yl}methanamine, a compound that has shown promising activity in preliminary biological screenings.

The pharmacological potential of {5-bromofuro[2,3-b]pyridin-2-yl}methanamine has been explored in several recent studies. In vitro assays have demonstrated its ability to modulate specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition against certain kinase targets, suggesting its potential as a lead compound for the development of novel kinase inhibitors.

Structural-activity relationship (SAR) studies have been conducted to optimize the biological activity of {5-bromofuro[2,3-b]pyridin-2-yl}methanamine derivatives. Researchers have systematically modified various positions on the molecular scaffold, leading to improved potency and selectivity. These modifications have included substitutions at the amine functionality and alterations to the bromo-substituent, providing valuable insights into the compound's pharmacophore requirements.

From a drug development perspective, the physicochemical properties of {5-bromofuro[2,3-b]pyridin-2-yl}methanamine have been characterized in detail. The compound demonstrates favorable solubility and permeability characteristics, meeting many of the criteria for drug-like molecules. Stability studies have shown that it maintains integrity under physiological conditions, further supporting its potential as a viable drug candidate.

Recent advances in synthetic methodology have enabled more efficient production of both 1511129-36-4 and {5-bromofuro[2,3-b]pyridin-2-yl}methanamine. Novel catalytic systems and green chemistry approaches have been developed to improve yields and reduce environmental impact. These technological improvements are expected to facilitate larger-scale production for further preclinical evaluation.

Looking forward, the research community anticipates that these compounds will continue to play a significant role in drug discovery efforts. Current investigations are exploring their potential in combination therapies and as part of targeted drug delivery systems. The unique structural features of these molecules offer opportunities for the development of new chemical entities with improved therapeutic profiles and reduced side effects.

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